molecular formula C11H8N4OS2 B14905500 2-((1,3,4-Thiadiazol-2-yl)thio)-N-(2-cyanophenyl)acetamide

2-((1,3,4-Thiadiazol-2-yl)thio)-N-(2-cyanophenyl)acetamide

Cat. No.: B14905500
M. Wt: 276.3 g/mol
InChI Key: ZVJYBTZNMFVVCT-UHFFFAOYSA-N
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Description

2-((1,3,4-Thiadiazol-2-yl)thio)-N-(2-cyanophenyl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-N-(2-cyanophenyl)acetamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate acetamide precursors. The reaction conditions may include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-((1,3,4-Thiadiazol-2-yl)thio)-N-(2-cyanophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1,3,4-Thiadiazol-2-yl)thio)-N-(2-cyanophenyl)acetamide involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((1,3,4-Thiadiazol-2-yl)thio)-N-(2-cyanophenyl)acetamide include other thiadiazole derivatives such as:

  • 2-((1,3,4-Thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
  • 2-((1,3,4-Thiadiazol-2-yl)thio)-N-(2-methylphenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which may confer unique biological activities and properties compared to other similar compounds. This uniqueness can be attributed to the presence of the cyanophenyl group, which may enhance its interactions with molecular targets.

Properties

Molecular Formula

C11H8N4OS2

Molecular Weight

276.3 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)acetamide

InChI

InChI=1S/C11H8N4OS2/c12-5-8-3-1-2-4-9(8)14-10(16)6-17-11-15-13-7-18-11/h1-4,7H,6H2,(H,14,16)

InChI Key

ZVJYBTZNMFVVCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CSC2=NN=CS2

Origin of Product

United States

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